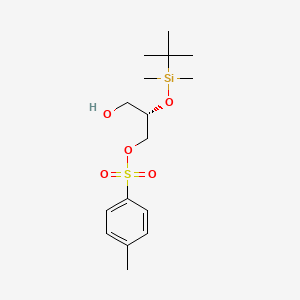

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group and a 4-methylbenzenesulfonate (tosylate) group. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups and as an intermediate in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate typically involves the following steps:

Protection of the Hydroxyl Group: The hydroxyl group of the starting material is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. This reaction is usually carried out in an aprotic solvent like dichloromethane.

Formation of the Tosylate: The protected hydroxyl group is then converted to the tosylate by reacting with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as pyridine. This reaction is also typically performed in an aprotic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Analyse Des Réactions Chimiques

Types of Reactions

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Substitution Reactions: The tosylate group can be displaced by nucleophiles such as alkoxides, thiolates, or amines, leading to the formation of ethers, thioethers, or amines, respectively.

Deprotection Reactions: The tert-butyldimethylsilyl group can be removed under acidic conditions or using fluoride ions, revealing the free hydroxyl group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium alkoxides, thiolates, and amines. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) or hydrochloric acid in methanol are commonly used for deprotection.

Major Products Formed

Substitution Reactions: The major products are ethers, thioethers, or amines, depending on the nucleophile used.

Deprotection Reactions: The major product is the free hydroxyl compound.

Applications De Recherche Scientifique

Anticancer Research

Recent studies have indicated that compounds similar to (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate exhibit potential anticancer properties. Research has focused on synthesizing derivatives of this compound to evaluate their efficacy against various cancer cell lines. The sulfonate group is believed to enhance the compound's reactivity towards biological targets, potentially leading to the development of novel anticancer agents.

Anticonvulsant Activity

Studies have shown that modifications at the 4-methylphenyl sulfonate position can lead to enhanced anticonvulsant activity. The structure-activity relationship (SAR) of related compounds has been explored in animal models, indicating that small changes in the substituents can significantly impact their pharmacological effects .

Synthesis of Functionalized Compounds

This compound serves as a versatile intermediate in the synthesis of various functionalized compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures used in drug development.

Use in Organocatalysis

The compound has been investigated for its role as a catalyst in organic reactions, particularly in the synthesis of chiral compounds. Its silyl ether functionality allows for enhanced reactivity and selectivity in catalytic processes, which is crucial for developing enantiomerically pure pharmaceuticals.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of (S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate primarily involves its role as a protecting group and a leaving group:

Protecting Group: The TBDMS group protects the hydroxyl group from unwanted reactions during synthetic procedures. It can be selectively removed under specific conditions to reveal the free hydroxyl group.

Leaving Group: The tosylate group is a good leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-heteroatom bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

(S)-2-((Trimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate: Similar to the TBDMS compound but with a trimethylsilyl (TMS) protecting group.

(S)-2-((Tert-butyldiphenylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate: Similar but with a tert-butyldiphenylsilyl (TBDPS) protecting group.

Uniqueness

Stability: The TBDMS group offers greater stability compared to the TMS group, making it more suitable for reactions requiring harsher conditions.

Selectivity: The TBDMS group can be selectively removed in the presence of other silyl protecting groups, providing greater control in multi-step syntheses.

Activité Biologique

(S)-2-((Tert-butyldimethylsilyl)oxy)-3-hydroxypropyl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyldimethylsilyl (TBS) ether, which enhances its stability and solubility in various biological systems. The TBS group is known for its protective role in organic synthesis, particularly in the context of hydroxyl groups.

Molecular Formula : C₁₄H₂₉O₄S

Molecular Weight : 305.49 g/mol

CAS Number : 195197-94-5

Mechanisms of Biological Activity

Research indicates that compounds containing the TBS group can exhibit significant biological activities through several mechanisms:

-

Enzyme Inhibition :

- The sulfonate group can interact with various enzymes, potentially acting as a competitive inhibitor. This is particularly relevant in pathways involving sulfated compounds.

-

Antimicrobial Activity :

- Similar compounds have demonstrated antimicrobial properties against a range of pathogens, suggesting that this compound may also possess such activity.

-

Cellular Uptake and Transport :

- The presence of the TBS group may enhance cellular permeability, allowing for better uptake and bioavailability of the compound in target tissues.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

-

Study on Antimicrobial Properties :

A study evaluated the antimicrobial efficacy of TBS derivatives against Staphylococcus aureus. Results showed that these compounds had minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating strong bactericidal activity . -

Inhibition of Cancer Cell Proliferation :

Another study focused on the cytotoxic effects of TBS-modified phenolic compounds on cancer cell lines. The results indicated that these compounds could induce apoptosis in ovarian and cervical cancer cells, with IC50 values suggesting significant potency .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Propriétés

IUPAC Name |

[(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropyl] 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O5SSi/c1-13-7-9-15(10-8-13)22(18,19)20-12-14(11-17)21-23(5,6)16(2,3)4/h7-10,14,17H,11-12H2,1-6H3/t14-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZOULMJKVNGNSB-AWEZNQCLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC[C@H](CO)O[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O5SSi |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.